molecular formula C15H18N2O4S B13212600 3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13212600
M. Wt: 322.4 g/mol
InChI Key: IKAJVFJLZRKIQM-LCYFTJDESA-N
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Description

3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, an aminoethyl group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The aminoethyl group is introduced through a subsequent reaction with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethylenediamine in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its substituted phenyl group and aminoethyl moiety differentiate it from other thiazolidinediones, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H18N2O4S/c1-3-21-11-5-4-10(8-12(11)20-2)9-13-14(18)17(7-6-16)15(19)22-13/h4-5,8-9H,3,6-7,16H2,1-2H3/b13-9-

InChI Key

IKAJVFJLZRKIQM-LCYFTJDESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN)OC

Origin of Product

United States

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